molecular formula C6H10O B11752977 (2R)-hex-5-yn-2-ol

(2R)-hex-5-yn-2-ol

Cat. No.: B11752977
M. Wt: 98.14 g/mol
InChI Key: FZUOCMXBAJIQHD-ZCFIWIBFSA-N
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Description

(2R)-hex-5-yn-2-ol: is an organic compound with the molecular formula C6H10O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a six-carbon chain, which also contains a triple bond between the fifth and sixth carbons. The (2R) designation indicates the specific spatial configuration of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (2R)-hex-5-yn-2-ol involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. For example, the reaction of ethynylmagnesium bromide with 2-butanone under controlled conditions can yield this compound.

    Hydroboration-Oxidation: Another method involves the hydroboration of 1-hexyne followed by oxidation. This two-step process involves the addition of borane to the alkyne to form an organoborane intermediate, which is then oxidized to the alcohol using hydrogen peroxide in the presence of a base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions are carefully controlled to ensure the desired enantiomer is produced.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-hex-5-yn-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hex-5-yn-2-amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can replace the hydroxyl group with a chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products:

    Oxidation: Hex-5-yn-2-one or hex-5-ynoic acid.

    Reduction: Hex-5-yn-2-amine.

    Substitution: 2-chlorohex-5-yne.

Scientific Research Applications

Chemistry: (2R)-hex-5-yn-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its chiral nature makes it valuable in the study of enzyme-substrate interactions and stereochemistry.

Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (2R)-hex-5-yn-2-ol depends on its specific application. In chemical reactions, the hydroxyl group and the triple bond are key reactive sites. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, while the triple bond can undergo addition reactions.

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes and receptors through its hydroxyl group and alkyne moiety. These interactions can influence various biochemical pathways, depending on the specific context and target molecules.

Comparison with Similar Compounds

    (2S)-hex-5-yn-2-ol: The enantiomer of (2R)-hex-5-yn-2-ol, with the opposite spatial configuration.

    Hex-5-yn-2-one: A ketone derivative with similar carbon chain length and triple bond.

    Hex-5-ynoic acid: A carboxylic acid derivative with similar carbon chain length and triple bond.

Uniqueness: this compound is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a triple bond. This combination of features makes it a versatile compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

(2R)-hex-5-yn-2-ol

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h1,6-7H,4-5H2,2H3/t6-/m1/s1

InChI Key

FZUOCMXBAJIQHD-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CCC#C)O

Canonical SMILES

CC(CCC#C)O

Origin of Product

United States

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